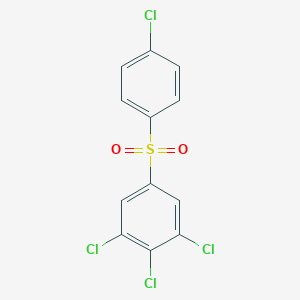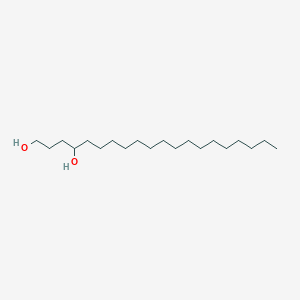
Hexadecane-d34
Vue d'ensemble
Description
Hexadecane-d34 is a deuterated form of hexadecane, where all hydrogen atoms are replaced with deuterium. It has the molecular formula CD3(CD2)14CD3 and a molecular weight of 260.65 g/mol . This compound is primarily used as a reference material in various analytical techniques, such as nuclear magnetic resonance spectroscopy .
Applications De Recherche Scientifique
Hexadecane-d34 has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Hexadecane-d34 is a deuterium-labeled form of Hexadecane . Hexadecane is commonly utilized in the preparation of water emulsions and serves as a substrate for the bacterial synthesis of biosurfactants . As an alkane, this compound consists of carbon atoms bonded together by single bonds . This molecular structure renders it highly suitable as a fuel source for combustion engines, as the easily breakable single bonds release energy that can power the engine .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets, which are the enzymes involved in the β-oxidation pathway . The compound’s interaction with these enzymes leads to the breakdown of the alkane, releasing energy in the process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the β-oxidation pathway . During growth on hexadecane as the sole carbon source, the activity of 3-hydroxyacyl-CoA dehydrogenase, a β-oxidation pathway enzyme, was measured . Biochemical and culture growth experiments confirmed the role of the β-oxidation pathway in aliphatic alkane degradation .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of this compound’s action is the breakdown of the alkane, releasing energy that can power engines . Additionally, its low viscosity qualifies it as an effective lubricant, minimizing friction between metal surfaces .
Analyse Biochimique
Biochemical Properties
Hexadecane-d34, like its non-deuterated form, interacts with various enzymes and proteins in biochemical reactions. It is utilized in the preparation of water emulsions and serves as a substrate for the bacterial synthesis of biosurfactants
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as hexadecane. Studies have shown that hexadecane can be metabolized through the β-oxidation pathway . Enzymes involved in fatty acid metabolism, gluconeogenesis, and oxidative stress defense proteins appear to be highly expressed during the degradation of hexadecane .
Subcellular Localization
For instance, studies have shown that hexadecanedioic acid may be activated by ATP-Mg2+ and CoA and transported into the inner mitochondrial compartment as the mono-L-carnitine ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecane-d34 is synthesized through the catalytic deuteration of hexadecane. The process involves the use of a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of hexadecane and deuterium gas over a fixed bed of palladium catalyst. The reaction is carried out at elevated temperatures (around 200-300°C) and pressures (up to 50 atm) to ensure complete deuteration .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecane-d34 undergoes various chemical reactions, including:
Reduction: this compound can be reduced to shorter deuterated alkanes using hydrogen gas and a suitable catalyst.
Substitution: In the presence of halogens, this compound can undergo substitution reactions to form deuterated halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Shorter deuterated alkanes.
Substitution: Deuterated halides.
Comparaison Avec Des Composés Similaires
Hexadecane-d34 is unique due to its complete deuteration, which provides enhanced stability and accuracy in analytical measurements. Similar compounds include:
Hexadecane: The non-deuterated form with the molecular formula C16H34.
Tetradecane: A shorter alkane with the molecular formula C14H30.
Octadecane: A longer alkane with the molecular formula C18H38.
Dodecane-d26: A deuterated form of dodecane with the molecular formula C12D26.
These similar compounds differ in their carbon chain length and degree of deuteration, which affects their physical and chemical properties.
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-BMDGSOBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486642 | |
| Record name | Hexadecane-d34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15716-08-2 | |
| Record name | Hexadecane-D34 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane-d34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15716-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANE-D34 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APT85922XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is hexadecane-d34 used in breath analysis research?
A: this compound serves as an internal standard in breath analysis studies using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). Due to its high molecular weight and full deuteration, it helps manage instrument variability during long-term sample storage and analysis. []
Q2: How does the stability of this compound compare to endogenous volatile organic compounds (VOCs) in breath samples stored at -80°C?
A: While this compound remains stable under these conditions, research indicates that endogenous VOCs are more susceptible to degradation during storage. A study using this compound as an internal standard found that a maximum storage duration of 1.5 months at -80°C was suitable for maintaining the stability of 94% of endogenous VOCs. Longer storage times led to significant changes in the recovered VOCs, making data interpretation challenging. []
Q3: What is a novel method for synthesizing fully deuterated hydrocarbons like this compound?
A: A simplified method utilizes a liquid-phase exchange between a hydrocarbon liquid and deuterium gas. This process occurs over carbon-supported catalysts like rhodium, platinum, or palladium at temperatures around 190-200°C. This method allows for the preparation of perdeuterated, saturated hydrocarbons with high isotopic and chemical purity from various starting materials, including unsaturated and saturated, cyclic, and acyclic hydrocarbons. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


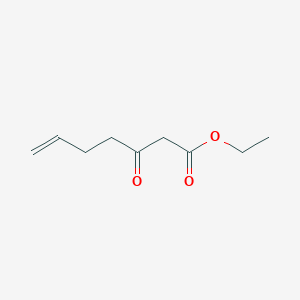
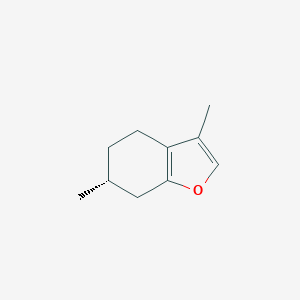

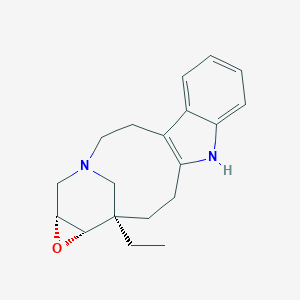
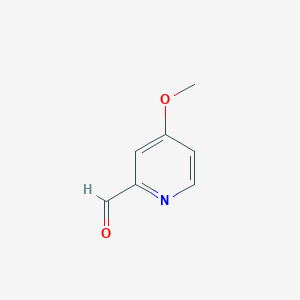
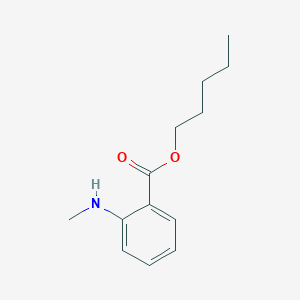

![4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B103052.png)


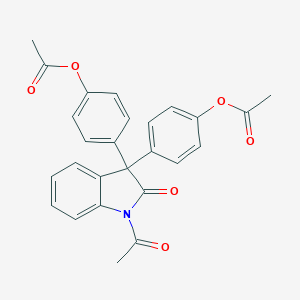
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
